1-Bromo-2-(isocyanatomethyl)benzene
CAS No.:
Cat. No.: VC18195327
Molecular Formula: C8H6BrNO
Molecular Weight: 212.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrNO |
|---|---|
| Molecular Weight | 212.04 g/mol |
| IUPAC Name | 1-bromo-2-(isocyanatomethyl)benzene |
| Standard InChI | InChI=1S/C8H6BrNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 |
| Standard InChI Key | MXHKYNICVUNVRS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN=C=O)Br |
Introduction
1-Bromo-2-(isocyanatomethyl)benzene is an organic compound with the CAS number 156276-04-9. It belongs to a class of compounds known for their reactivity, particularly due to the presence of both bromine and isocyanate functional groups. This compound is of interest in various chemical syntheses and applications, especially in the development of polymers and pharmaceuticals.
Synthesis and Applications
The synthesis of 1-Bromo-2-(isocyanatomethyl)benzene typically involves the reaction of a suitable benzylamine derivative with phosgene or another chloroformate, followed by bromination. This compound can be used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Applications:
-
Pharmaceutical Synthesis: The isocyanate group can react with amines to form ureas, which are common motifs in pharmaceuticals.
-
Polymer Chemistry: The isocyanate group can participate in polymerization reactions to form polyurethanes and polyureas.
Safety and Handling
Handling 1-Bromo-2-(isocyanatomethyl)benzene requires caution due to the reactivity of the isocyanate group, which can react with moisture and biological molecules. It is essential to use protective equipment and work in a well-ventilated area.
| Safety Precautions | Description |
|---|---|
| Protective Equipment | Gloves, goggles, mask |
| Storage Conditions | Dry, well-ventilated area |
| Hazards | Highly reactive; potential for skin and respiratory irritation |
Research Findings and Future Directions
Research on 1-Bromo-2-(isocyanatomethyl)benzene is focused on its applications in organic synthesis and materials science. Future studies may explore its use in developing novel polymers and pharmaceutical compounds.
Current Challenges:
-
Stability and Storage: The compound's reactivity poses challenges for long-term storage and handling.
-
Toxicity Studies: Further research is needed to fully understand its toxicity and environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume